Cas no 21902-34-1 (2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine)

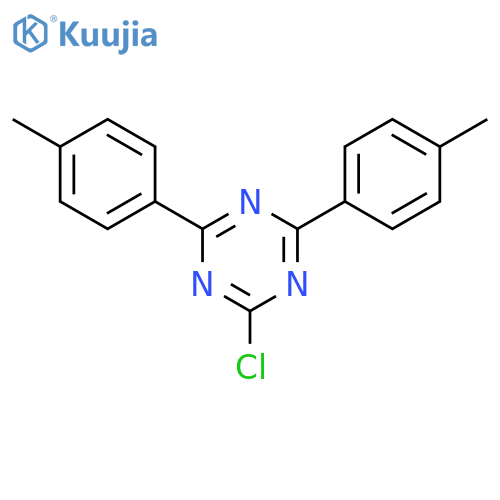

21902-34-1 structure

商品名:2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine

- 2-CHLORO-4,6-DI-P-TOLYL-S-TRIAZINE

- 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine

- LPSLMIOUKRPZDC-UHFFFAOYSA-N

- 2-chloro-4,6-dip-tolyl-1,3,5-triazine

- 2-chloro-4,6-bis(4-methylphenyl)-s-triazine

- C3514

- MFCD29071841

- DTXSID40274900

- CS-0153066

- AKOS026673989

- T70577

- BS-16640

- WAA90234

- SY237603

- AMY37877

- SB73683

- 21902-34-1

- SCHEMBL1760381

- DB-192608

- 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine

-

- MDL: MFCD29071841

- インチ: 1S/C17H14ClN3/c1-11-3-7-13(8-4-11)15-19-16(21-17(18)20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3

- InChIKey: LPSLMIOUKRPZDC-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])=NC(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])=N1

計算された属性

- せいみつぶんしりょう: 295.08782

- どういたいしつりょう: 295.088

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7

- 疎水性パラメータ計算基準値(XlogP): 5

じっけんとくせい

- 密度みつど: 1.211±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 205.0 to 209.0 deg-C

- ふってん: 496.5°C at 760 mmHg

- フラッシュポイント: 285.8°C

- 屈折率: 1.606

- ようかいど: Insuluble (7.4E-4 g/L) (25 ºC),

- PSA: 38.67

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD328248-25g |

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |

21902-34-1 | 95% | 25g |

¥2044.0 | 2022-03-01 | |

| Ambeed | A500690-1g |

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |

21902-34-1 | 95% | 1g |

$29.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X09155-250mg |

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |

21902-34-1 | 95% | 250mg |

¥94.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X09155-5g |

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |

21902-34-1 | 95% | 5g |

¥678.0 | 2024-07-18 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3514-5G |

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |

21902-34-1 | >98.0%(GC) | 5g |

¥640.00 | 2024-04-17 | |

| Chemenu | CM322560-25g |

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |

21902-34-1 | 95% | 25g |

$*** | 2023-03-31 | |

| 1PlusChem | 1P01E70W-1g |

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |

21902-34-1 | 95% | 1g |

$21.00 | 2023-12-18 | |

| Aaron | AR01E798-5g |

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |

21902-34-1 | 95% | 5g |

$98.00 | 2025-02-10 | |

| eNovation Chemicals LLC | Y1248574-25g |

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |

21902-34-1 | 95% | 25g |

$325 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3514-1g |

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine |

21902-34-1 | 98.0%(GC) | 1g |

¥190.0 | 2024-07-21 |

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine 関連文献

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

21902-34-1 (2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine) 関連製品

- 1472062-95-5(2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine)

- 4964-69-6(5-Chloroquinaldine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:21902-34-1)2-chloro-4,6-di-p-tolyl-1,3,5-triazine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:21902-34-1)2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine

清らかである:99%

はかる:25g

価格 ($):312.0